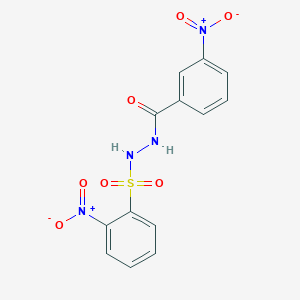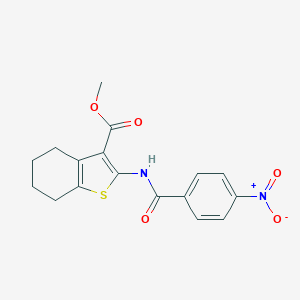
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide is a chemical compound with the molecular formula C15H11NO5S. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of a sulfonic acid group and an o-tolylamide group attached to the anthracene ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide typically involves the oxidation of anthracene followed by sulfonation and amide formation. The general steps are as follows:
Oxidation of Anthracene: Anthracene is oxidized to form anthraquinone using oxidizing agents such as potassium dichromate or nitric acid.
Sulfonation: Anthraquinone is then sulfonated using sulfuric acid to introduce the sulfonic acid group at the desired position.
Amide Formation: The sulfonated anthraquinone is reacted with o-toluidine to form the o-tolylamide derivative under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, nitric acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation Products: Additional quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
科学研究应用
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The o-tolylamide group provides specificity in binding to target molecules, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the o-tolylamide group.
Alizarin Red S: Contains a sulfonic acid group and is used as a dye.
Anthraquinone-2,6-disulfonic acid: Contains two sulfonic acid groups, enhancing its solubility and reactivity.
Uniqueness
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide is unique due to the presence of both the sulfonic acid and o-tolylamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
分子式 |
C21H15NO4S |
|---|---|
分子量 |
377.4g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C21H15NO4S/c1-13-7-2-5-11-17(13)22-27(25,26)18-12-6-10-16-19(18)21(24)15-9-4-3-8-14(15)20(16)23/h2-12,22H,1H3 |
InChI 键 |
QAPXKTJOMDCGOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B406470.png)
![1-(4-bromophenyl)-2-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B406473.png)
![N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B406476.png)
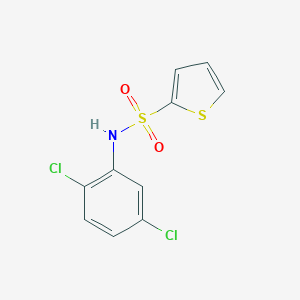
![methyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406480.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406481.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406483.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406484.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406485.png)
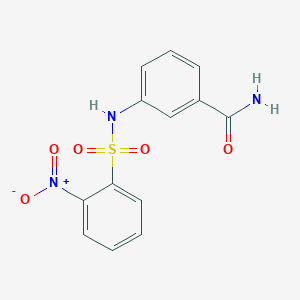
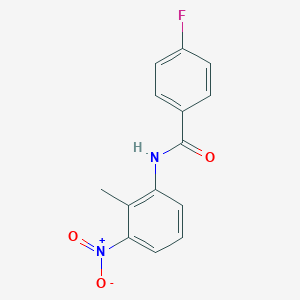
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406488.png)
